N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide hydrochloride
Description
N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide hydrochloride (molecular formula: C₁₃H₂₀ClN₃O₃S, molecular weight: 357.88 g/mol) is a synthetic compound characterized by a piperidine ring substituted with an amino group at the 4-position, linked via a sulfonyl bridge to a phenylacetamide core. The compound is cataloged as a building block in pharmaceutical research, suggesting its utility in drug discovery, particularly in targeting receptors or enzymes where sulfonamide and piperidine motifs are critical .
Properties
Molecular Formula |
C13H20ClN3O3S |
|---|---|
Molecular Weight |
333.84 g/mol |
IUPAC Name |
N-[4-(4-aminopiperidin-1-yl)sulfonylphenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C13H19N3O3S.ClH/c1-10(17)15-12-2-4-13(5-3-12)20(18,19)16-8-6-11(14)7-9-16;/h2-5,11H,6-9,14H2,1H3,(H,15,17);1H |
InChI Key |
OBGDGISYZZCMTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Sulfonylphenyl Intermediate
The initial step involves synthesizing the sulfonylphenyl derivative, which can be achieved via sulfonylation of 4-aminophenol or 4-aminobenzene derivatives with sulfonyl chlorides:
4-Aminophenyl + Sulfonyl chloride → 4-[(sulfonyl)phenyl]amine
This reaction typically proceeds under basic conditions (e.g., pyridine or triethylamine) to neutralize the HCl generated. The reaction is carried out at room temperature or mild heating to ensure complete conversion.
Coupling with 4-Aminopiperidine
The sulfonylphenyl intermediate is then coupled with 4-aminopiperidine. This step involves nucleophilic substitution where the amino group of 4-aminopiperidine attacks the sulfonyl moiety, facilitated by a base such as triethylamine to scavenge the HCl formed:
Sulfonylphenylamine + 4-Aminopiperidine → N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}amine
Reaction conditions are typically mild, with stirring at room temperature or slight heating, and the reaction monitored via TLC or HPLC.
Formation of the Amide Bond
The amino group on the sulfonylphenyl-piperidine intermediate is then acylated with acetic anhydride or acetyl chloride to form the acetamide linkage:
N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}amine + Acetic anhydride → N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide
This step is performed under reflux in an inert solvent such as dichloromethane or DMF, with base or catalyst as needed.
Hydrochloride Salt Formation
Finally, the free base is converted into its hydrochloride salt by treatment with hydrogen chloride gas or HCl in an organic solvent like diethyl ether or ethanol, under controlled low-temperature conditions:
N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide + HCl → N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide hydrochloride
This step ensures the compound's stability and enhances its solubility for pharmaceutical applications.
Data Table of Preparation Methods
| Stage | Reagents | Solvents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Sulfonylation | 4-Aminophenyl, Sulfonyl chloride | Dichloromethane, pyridine | Room temperature, inert atmosphere | 75-85% | Controlled addition to prevent side reactions |
| Coupling | Sulfonylphenyl derivative, 4-Aminopiperidine | Acetonitrile, DMF | Mild heating (25-50°C) | 70-80% | Excess amine to drive reaction |
| Amide formation | Acetic anhydride | Dichloromethane | Reflux | 80-90% | Catalyzed by pyridine or triethylamine |
| Salt formation | HCl gas or HCl solution | Ethanol, diethyl ether | 0-5°C | Quantitative | Precipitation and filtration |
Research Findings and Notes
- Patent EP1230231B1 describes a process for synthesizing related piperazine derivatives, emphasizing sulfonylation and amide formation under mild conditions, which can be adapted for this compound.
- Literature reports suggest that controlling reaction parameters such as temperature, solvent purity, and stoichiometry is critical for high yield and purity.
- Purification techniques include recrystallization from ethanol or acetonitrile, and characterization via NMR, IR, and mass spectrometry confirm the structure.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Piperidine Derivatives with Sulfonamide/Acetamide Groups
The target compound shares structural motifs with several piperidine-based analogs. Key comparisons include:
Structural Implications :
- Unlike Benzyl 4-aminopiperidine-1-carboxylate, the target lacks ester groups, which may confer greater metabolic stability .
Acetamide-Containing Analogs
Acetamide derivatives vary widely in biological activity based on substitution patterns:
Functional Differences :
- The target compound’s piperidine-sulfonyl group may enable broader receptor interactions compared to paracetamol’s phenol group, which primarily inhibits cyclooxygenases .
- Plant-derived acetamides (e.g., compound 1 in ) lack complex heterocycles, suggesting lower synthetic versatility for drug design .
Sulfonamide Derivatives
Sulfonamide groups are critical in medicinal chemistry for enzyme inhibition:
Comparative Insights :
- The target compound’s 4-aminopiperidine group may improve binding to cationic enzyme active sites compared to thiazole-containing analogs .
- Chlorine in the thiazole derivative increases lipophilicity, whereas the target’s amino group balances hydrophilicity for better solubility .
Research Findings and Implications
- Ethyl 4-ANPP Hydrochloride : Used in forensic research due to structural similarity to fentanyl, highlighting the importance of piperidine modifications in opioid activity .
- Plant-Derived Acetamides : Simple structures (e.g., paracetamol) underscore the role of substituents in directing therapeutic effects, contrasting with the target’s complexity .
- Safety Profiles: Many analogs (e.g., Benzyl 4-aminopiperidine-1-carboxylate) lack comprehensive toxicological data, emphasizing the need for rigorous safety studies in novel compounds .
Biological Activity
N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide hydrochloride, also known by its CAS number 929974-27-6, is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.
| Property | Value |
|---|---|
| Chemical Formula | C₁₃H₁₉N₃O₃S |
| Molecular Weight | 297.38 g/mol |
| IUPAC Name | N-[4-(4-aminopiperidin-1-yl)sulfonylphenyl]acetamide |
| Appearance | White powder |
| Storage Temperature | Room Temperature |
The compound exhibits biological activity primarily through its interactions with neurotransmitter systems, particularly in the modulation of GABAergic and glutamatergic pathways. The presence of the piperidine moiety is significant as it enhances the compound's ability to cross the blood-brain barrier, potentially increasing its efficacy in treating neurological disorders.
Anticonvulsant Activity
Research has indicated that derivatives similar to N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide exhibit anticonvulsant properties. A study focused on related compounds demonstrated their efficacy in animal models through various tests such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The results suggested that these compounds provide significant protection against seizures at specific dosages.
Table 1: Summary of Anticonvulsant Activity
| Compound ID | Dose (mg/kg) | MES Test Results (0.5h) | MES Test Results (4h) |
|---|---|---|---|
| 3 | 100 | Active | Inactive |
| 19 | 300 | Active | Active |
| 24 | 100 | Inactive | Active |
The study highlighted that compounds with higher lipophilicity tended to show delayed onset but prolonged action, indicating a relationship between lipid solubility and pharmacokinetic behavior.
Safety and Toxicology
The safety profile of this compound indicates potential hazards such as skin irritation and respiratory issues upon exposure. The compound is classified under GHS hazard categories, necessitating caution during handling.
Case Studies
- Anticonvulsant Efficacy : In a controlled study involving various piperidine derivatives, this compound was tested for its anticonvulsant effects. The findings revealed that at a dose of 300 mg/kg, the compound significantly reduced seizure activity in MES models compared to controls.
- Neuroprotective Effects : Another study explored the neuroprotective potential of related sulfonamide compounds, suggesting that they may mitigate neuronal damage in models of oxidative stress. This supports the hypothesis that N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide could have broader applications in neuroprotection.
Q & A
Q. What are the optimal synthetic routes for preparing N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide hydrochloride with high purity?
- Methodological Answer: The synthesis typically involves a multi-step process:
- Step 1: React 4-aminopiperidine with a sulfonyl chloride derivative (e.g., 4-chlorosulfonylphenylacetamide) in anhydrous dichloromethane under nitrogen, using triethylamine as a base to form the sulfonamide intermediate.
- Step 2: Hydrochloride salt formation via treatment with HCl in ethanol.
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water ensures high purity (>95%). Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer: Use a combination of spectroscopic and analytical techniques:
- NMR: H NMR should show characteristic peaks: δ 1.5–2.0 ppm (piperidine protons), δ 2.1 ppm (acetamide CH), and δ 7.5–8.0 ppm (aromatic protons). C NMR confirms carbonyl (C=O) at ~170 ppm and sulfonyl groups at ~55 ppm .
- Mass Spectrometry (MS): ESI-MS should display [M+H] at m/z 344.1 (CHNOS·HCl).
- Elemental Analysis: Match calculated vs. observed C, H, N, S, and Cl percentages (±0.3%) .
Q. What are the solubility characteristics of this compound, and how do they impact experimental design?
- Methodological Answer: Preliminary solubility assessments in common solvents (DMSO, ethanol, water) are critical:
- DMSO: High solubility (>50 mg/mL) for in vitro assays.
- Water: Limited solubility (~1 mg/mL); use sonication or co-solvents (e.g., 10% Cremophor EL) for in vivo studies.
- Ethanol: Moderate solubility (~10 mg/mL) for crystallization.
Quantify solubility via UV-Vis spectroscopy (λmax ~260 nm) and adjust formulations accordingly .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of dust .
- Storage: Store at -20°C in airtight, light-protected containers. Avoid moisture to prevent hydrolysis .
- Waste Disposal: Collect organic waste in labeled containers for incineration .
Advanced Research Questions
Q. What pharmacological activities are observed in structurally related sulfonamide derivatives?
- Methodological Answer: Analogs with piperidine-sulfonyl motifs exhibit:
- Analgesic Activity: N-[4-(piperazin-1-ylsulfonyl)phenyl]acetamide shows anti-nociceptive effects in inflammatory pain models (ED ~25 mg/kg) via COX-2 inhibition .
- Anticancer Potential: Chlorophenyl-sulfonamide derivatives induce apoptosis in HeLa cells (IC ~15 μM) by modulating Bcl-2/Bax ratios .
- Antimicrobial Activity: Piperidinyl-sulfonyl acetamides inhibit S. aureus (MIC ~8 μg/mL) via membrane disruption .
Structure-activity relationship (SAR) studies should focus on optimizing the 4-aminopiperidine group for target selectivity .
Q. How can researchers address discrepancies between in vitro and in vivo activity data?
- Methodological Answer:
- Pharmacokinetic Profiling: Measure plasma half-life (t), bioavailability (e.g., 40% in rats via oral administration), and metabolite identification using LC-MS/MS .
- Dose Adjustment: Account for first-pass metabolism by testing higher doses (e.g., 50–100 mg/kg) in animal models.
- Formulation Optimization: Use liposomal encapsulation to improve solubility and tissue penetration .
Q. What strategies improve bioavailability for therapeutic testing?
- Methodological Answer:
- Prodrug Design: Introduce ester groups (e.g., acetylated amine) to enhance intestinal absorption.
- Nanoparticle Delivery: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (size ~150 nm) increase circulation time 3-fold .
- Co-Crystallization: Pair with succinic acid to improve dissolution rate (85% release in 60 mins) .
Q. How does the electronic configuration of functional groups influence biological interactions?
- Methodological Answer:
- Sulfonyl Group: Electrophilic sulfur (S) interacts with nucleophilic residues (e.g., Lys215 in COX-2) via hydrogen bonding.
- Acetamide Group: The carbonyl oxygen participates in π-stacking with aromatic amino acids (e.g., Phe504 in EGFR).
Validate using molecular docking (AutoDock Vina) and QM/MM simulations (e.g., Gaussian 16) .
Q. How can toxic intermediates be detected during synthesis?
- Methodological Answer:
- HPLC Monitoring: Use a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) to track unreacted 4-aminopiperidine (retention time ~3.2 mins).
- LC-MS/MS: Identify by-products (e.g., N-oxide derivatives) with m/z 330.1 [M+H].
- Elemental Analysis: Ensure Cl content matches theoretical values (10.2%) to confirm salt formation .
Q. What are the emerging applications in drug discovery beyond initial findings?
- Methodological Answer:
- Neuroinflammation: Target NLRP3 inflammasome in microglia (IC ~5 μM) using LPS-induced BV2 cell models .
- Antiviral Research: Screen against SARS-CoV-2 main protease (M) via FRET assays .
- Radiopharmaceuticals: Label with F for PET imaging of tumor hypoxia .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
